molecular formula C62H87MoN6O8P B1671690 Ethanaminium, N-4-bis4-(diethylamino)phenylmethylene-2,5-cyclohexadien-1-ylidene-N-ethyl-, molybdatephosphate CAS No. 68814-02-8

Ethanaminium, N-4-bis4-(diethylamino)phenylmethylene-2,5-cyclohexadien-1-ylidene-N-ethyl-, molybdatephosphate

Cat. No.: B1671690
CAS No.: 68814-02-8
M. Wt: 18657 g/mol
InChI Key: WPLVEMAMCZWBEL-UHFFFAOYSA-N
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Description

Ethanaminium, N-4-bis4-(diethylamino)phenylmethylene-2,5-cyclohexadien-1-ylidene-N-ethyl-, molybdatephosphate is a compound that combines the properties of ethyl violet, a synthetic dye, and phosphomolybdate, a polyoxometalate. Ethyl violet is known for its vibrant color and is commonly used as a pH indicator and biological stain. Phosphomolybdate, on the other hand, is a heteropoly acid with significant applications in catalysis, materials science, and analytical chemistry. The combination of these two compounds results in a unique material with diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl violet, phosphomolybdate typically involves the reaction of ethyl violet with phosphomolybdic acid. The process begins with the preparation of phosphomolybdic acid by condensing phosphate and molybdate ions in an acidic medium to form phosphomolybdic acid (PMA). This is followed by the addition of ethyl violet to the PMA solution under controlled conditions, resulting in the formation of ethyl violet, phosphomolybdate.

Industrial Production Methods

Industrial production of ethyl violet, phosphomolybdate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors to mix ethyl violet and phosphomolybdic acid under optimized conditions to ensure high yield and purity. The resulting product is then purified and dried for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, N-4-bis4-(diethylamino)phenylmethylene-2,5-cyclohexadien-1-ylidene-N-ethyl-, molybdatephosphate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation states of molybdenum.

    Reduction: It can be reduced to form molybdenum blue, a reduced form of phosphomolybdate.

    Substitution: The ethyl groups in ethyl violet can undergo substitution reactions with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium thiosulfate is often used as a reducing agent.

    Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.

Major Products Formed

    Oxidation: Higher oxidation states of molybdenum.

    Reduction: Molybdenum blue.

    Substitution: Substituted ethyl violet derivatives.

Scientific Research Applications

Ethanaminium, N-4-bis4-(diethylamino)phenylmethylene-2,5-cyclohexadien-1-ylidene-N-ethyl-, molybdatephosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic reactions and as a reagent in analytical chemistry.

    Biology: Employed as a biological stain and pH indicator in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of dyes, pigments, and as a component in memory devices and sensors.

Mechanism of Action

The mechanism of action of ethyl violet, phosphomolybdate involves its interaction with molecular targets through various pathways:

    Catalysis: The compound acts as a catalyst by providing active sites for chemical reactions, facilitating the conversion of reactants to products.

    Staining: In biological applications, ethyl violet binds to cellular components, allowing for visualization under a microscope.

    Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell death.

Comparison with Similar Compounds

Ethanaminium, N-4-bis4-(diethylamino)phenylmethylene-2,5-cyclohexadien-1-ylidene-N-ethyl-, molybdatephosphate can be compared with other similar compounds such as:

    Methyl violet, phosphomolybdate: Similar in structure but with different alkyl groups, leading to variations in properties and applications.

    Crystal violet, phosphomolybdate: Another dye-polyoxometalate combination with distinct staining and catalytic properties.

    Phosphotungstic acid: A related polyoxometalate with tungsten instead of molybdenum, used in similar applications but with different reactivity and stability.

This compound stands out due to its unique combination of vibrant color and catalytic properties, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

68814-02-8

Molecular Formula

C62H87MoN6O8P

Molecular Weight

18657 g/mol

IUPAC Name

[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;tungsten

InChI

InChI=1S/C31H42N3.99W/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h13-24H,7-12H2,1-6H3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;

InChI Key

WPLVEMAMCZWBEL-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ethyl violet, phosphomolybdate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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